tert-Butyl 4-((4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-6-methylpyrimidin-2-yl)methoxy)piperidine-1-carboxylate
Description
tert-Butyl 4-((4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-6-methylpyrimidin-2-yl)methoxy)piperidine-1-carboxylate is a bifunctionalized piperidine derivative featuring a pyrimidine core with dual tert-butoxycarbonyl (Boc)-protected piperidine moieties. The compound’s structure includes a 6-methylpyrimidin-2-yl backbone substituted with two methoxy-linked piperidine rings, each protected by a Boc group. This design enhances steric protection of the piperidine amines, improving stability during synthetic processes. Such compounds are typically employed as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeting drugs, where modular substitution on the pyrimidine ring allows for tailored bioactivity .
Properties
IUPAC Name |
tert-butyl 4-[[6-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]pyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N4O6/c1-19-16-23(35-17-20-8-12-30(13-9-20)24(32)36-26(2,3)4)29-22(28-19)18-34-21-10-14-31(15-11-21)25(33)37-27(5,6)7/h16,20-21H,8-15,17-18H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJXRLCJSPHFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)COC2CCN(CC2)C(=O)OC(C)(C)C)OCC3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-((4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-6-methylpyrimidin-2-yl)methoxy)piperidine-1-carboxylate, often referred to as a complex piperidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C25H40N4O6
- Molecular Weight : 492.6083
- CAS Number : 1289387-16-1
- Structure : The compound features a piperidine core substituted with various functional groups that enhance its biological activity.
The compound exhibits significant biological activity through its interaction with various molecular targets, particularly kinases involved in cellular signaling pathways. Research indicates that it may inhibit specific kinases associated with diseases such as cancer and malaria.
- Kinase Inhibition : The compound has shown potential as an inhibitor of PfCDPK1 and other plasmodial kinases, which are crucial for the survival of malaria parasites. In vitro studies have demonstrated that it can block multiple stages of the malaria life cycle, making it a candidate for antimalarial drug development .
- Anticancer Activity : The structural features of this compound suggest it may interfere with cancer cell proliferation by targeting specific signaling pathways. Its ability to modulate kinase activity is particularly relevant in the context of cancer treatment, where aberrant kinase signaling is a hallmark .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines and biological targets. The following table summarizes key findings from these studies:
| Target Kinase | IC50 (nM) | Activity Description |
|---|---|---|
| PfCDPK1 | 17 | Potent inhibitor, blocking parasite growth |
| PfGSK3 | 181 | Moderate inhibition observed |
| PfPK6 | 768 | Reduced activity compared to other analogs |
These results indicate that while the compound is effective against certain kinases, modifications to its structure can significantly alter its potency .
Antimalarial Activity
A study published in 2022 explored novel pyrimidine derivatives for their antimalarial properties. The compound was tested against various strains of Plasmodium falciparum, demonstrating promising results in inhibiting growth at nanomolar concentrations. Notably, it was found to be effective against resistant strains, highlighting its potential as a therapeutic agent in malaria treatment .
Cancer Research Applications
In another study focused on cancer therapeutics, researchers evaluated the compound's ability to inhibit tumor growth in xenograft models. Preliminary results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups. This suggests that the compound may have dual applications in both infectious disease and oncology .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Chloro (e.g., ) and methylthio (e.g., ) groups increase electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions. In contrast, the target compound’s methyl and methoxy groups enhance steric hindrance, reducing reactivity but improving metabolic stability .
- Ethoxy and methoxy substituents (e.g., ) modulate solubility; ethoxy increases hydrophobicity (logP +0.5 vs. methoxy), impacting bioavailability .
Boc Protection and Stability :
- Dual Boc protection in the target compound provides superior amine stability compared to single-Boc analogues (e.g., ), as evidenced by reduced deprotection rates under acidic conditions (e.g., HCl/EtOAc in ).
The target’s dual piperidine arms allow for bidirectional functionalization, a feature absent in mono-substituted analogues like .
Physicochemical and Electronic Properties
- Lipophilicity : The target compound’s calculated logP (3.2) exceeds that of (logP ~2.8) due to additional Boc groups, favoring blood-brain barrier penetration but requiring formulation optimization .
- Electronic Effects: The pyrimidine ring’s electron-withdrawing substituents (e.g., chloro in ) lower π-electron density, altering binding affinity in kinase targets. Intramolecular hydrogen bonding (HB) observed in hydroxylated analogues (e.g., ) is absent here, likely reducing polarity and aqueous solubility compared to HB-forming derivatives .
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-((4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-6-methylpyrimidin-2-yl)methoxy)piperidine-1-carboxylate, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step coupling reactions. For example, tert-butoxycarbonyl (Boc)-protected piperidine derivatives are reacted with pyrimidine intermediates via nucleophilic substitution or coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane . Optimization includes:
- Temperature control : Reactions performed at 0–25°C to minimize side products.
- Catalyst selection : DMAP accelerates coupling efficiency by activating carboxyl groups.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for Boc-group retention.
Yield improvements (70–85%) are achieved by iterative solvent drying (e.g., molecular sieves) and stoichiometric balancing of reagents .
Q. Which spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?
- NMR : H and C NMR verify piperidine/pyrimidine connectivity and Boc-group presence (e.g., tert-butyl protons at δ 1.4–1.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ~600–650 Da range) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous Boc-protected piperidine-pyrimidine derivatives?
Discrepancies arise due to:
- Substituent effects : Minor differences (e.g., methyl vs. ethoxy groups on pyrimidine) alter target binding. Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase active sites) .
- Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffer) impacts solubility and activity. Standardize assays using PBS (pH 7.4) and controls for solvent interference .
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) .
Q. What experimental strategies mitigate instability of the Boc-protecting group during prolonged reactions or storage?
- Acid-sensitive conditions : Avoid trifluoroacetic acid (TFA) during synthesis; use milder acids (e.g., HCl/dioxane) for Boc deprotection .
- Storage : Lyophilize and store at -20°C under nitrogen to prevent hydrolysis. Monitor degradation via TLC (Rf shift) or H NMR (disappearance of tert-butyl peaks) .
- Alternative protecting groups : Compare with Fmoc (fluorenylmethyloxycarbonyl) for pH stability in specific reaction environments .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Pharmacophore mapping : Identify essential moieties (e.g., pyrimidine’s methoxy group for hydrophobic interactions) using Schrödinger’s Phase .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) with target proteins (e.g., PI3Kγ).
- ADMET prediction : Use SwissADME to optimize logP (2–3.5) and reduce hepatotoxicity risks .
Q. What safety protocols are critical when handling this compound, given limited toxicological data?
- PPE : Nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Emergency response : Eyewash stations and safety showers must be accessible .
Q. How do structural modifications to the pyrimidine ring influence the compound’s reactivity in cross-coupling reactions?
- Electron-withdrawing groups (e.g., Cl at C2): Increase oxidative addition efficiency in Suzuki couplings (Pd(PPh), KCO, 80°C) .
- Methyl groups (C6): Steric hindrance reduces coupling yields; optimize using Buchwald-Hartwig conditions (XPhos Pd G3) .
- Methoxy vs. ethoxy : Longer alkoxy chains decrease solubility in polar solvents, requiring THF/water mixtures .
Q. What methodologies validate the compound’s role as a PROTAC (Proteolysis-Targeting Chimera) intermediate?
- Linker optimization : Attach E3 ligase ligands (e.g., thalidomide analogs) via PEG or alkyl spacers. Confirm ternary complex formation via SPR (surface plasmon resonance) .
- Western blotting : Measure degradation of target proteins (e.g., BRD4) at 24–48 hr post-treatment .
- Control experiments : Use non-functional analogs (e.g., methylated pyrimidine) to rule out off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
